REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([NH2:11])[CH:5]=1)([O-])=O.[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH2:24]S(O)(=O)=O)[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH2:29]>[Cr]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:7]=1[C:22]([OH:23])=[O:29].[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH3:24])[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
azo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
|
Name
|
1-phenyl-3-sulphomethyl-5-pyrazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
44.0 Parts of the 1:1 chromium complex (obtained by the known process
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([NH2:11])[CH:5]=1)([O-])=O.[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH2:24]S(O)(=O)=O)[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH2:29]>[Cr]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:7]=1[C:22]([OH:23])=[O:29].[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH3:24])[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
azo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
|
Name
|
1-phenyl-3-sulphomethyl-5-pyrazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
44.0 Parts of the 1:1 chromium complex (obtained by the known process
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([NH2:11])[CH:5]=1)([O-])=O.[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH2:24]S(O)(=O)=O)[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH2:29]>[Cr]>[NH2:11][C:6]1[CH:5]=[CH:4][CH:9]=[CH:8][C:7]=1[C:22]([OH:23])=[O:29].[C:12]1([N:18]2[C:22](=[O:23])[CH:21]=[C:20]([CH3:24])[NH:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
azo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
|
Name
|
1-phenyl-3-sulphomethyl-5-pyrazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
44.0 Parts of the 1:1 chromium complex (obtained by the known process
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |